[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid and amino group. The benzyloxycarbonyl-ethyl-amino moiety provides additional complexity and functionality to the molecule. It is used in various chemical and biological applications owing to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid generally starts with cyclohexylamine. An initial reaction with benzyloxycarbonyl chloride provides the benzyloxycarbonyl-protected amine, which is further reacted with ethyl bromoacetate to introduce the ethyl-amino group. The final step involves hydrolysis to yield the carboxylic acid.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using similar steps but with optimized conditions for higher yields. Automated reactors and continuous flow systems ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid undergoes various reactions, including:
Oxidation: Typically oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride.
Substitution: Reacts with halides under basic conditions to form substituted derivatives.
Common Reagents and Conditions
The compound often reacts with oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides in the presence of bases like sodium hydroxide.
Major Products Formed
Oxidation produces corresponding ketones or aldehydes.
Reduction yields the fully reduced amine.
Substitution reactions form N-alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid serves as an intermediate in organic synthesis and in the development of new materials.
Biology
Biologically, it is used as a substrate for enzyme studies and as a building block for synthetic analogs in biochemical research.
Medicine
In medicine, its derivatives are explored for potential pharmacological activities, including as enzyme inhibitors or as ligands for specific receptors.
Industry
Industrially, this compound finds applications in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Effects
[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid exerts its effects by interacting with specific molecular targets, usually through hydrogen bonding and ionic interactions.
Molecular Targets and Pathways
The compound may target enzymes or receptors involved in metabolic pathways, acting as inhibitors or activators depending on its specific structure and substituents.
Comparison with Similar Compounds
Uniqueness
Compared to other cyclohexylamino acids, the benzyloxycarbonyl-ethyl-amino moiety of this compound confers unique reactivity and binding properties.
List of Similar Compounds
Cyclohexylaminopropionic acid
Benzyloxycarbonyl-cyclohexylamine
Ethylamino-cyclohexylacetic acid
Each of these compounds shares structural similarities but varies in specific functionalities, making [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid a distinct and valuable compound in its own right.
Properties
IUPAC Name |
2-[[2-[ethyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-20(18(23)24-13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-12-17(21)22/h3-5,8-9,15-16,19H,2,6-7,10-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFPUDJJJPAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.